7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of a nitrophenyl group and multiple nitrogen atoms within its ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions starting from simpler organic precursors. The synthetic route often includes the formation of intermediate compounds through reactions such as cyclization, nitration, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. The nitrophenyl group and the nitrogen atoms within the ring system can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include other triazatetracyclic compounds with different substituents These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly affect their chemical and biological properties The uniqueness of 7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[87003,8
Properties
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5/c1-24-19-16(20(27)23-21(24)28)14(10-6-8-11(9-7-10)25(29)30)15-17(22-19)12-4-2-3-5-13(12)18(15)26/h2-9,14,22H,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSMFVZECHGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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